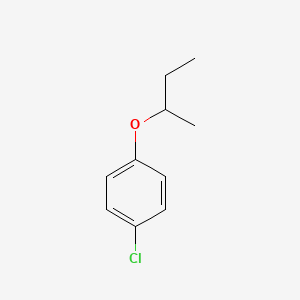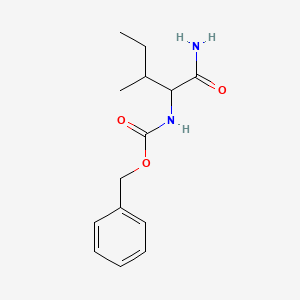![molecular formula C8H5NO4 B15287068 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 147249-45-4](/img/structure/B15287068.png)
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with a unique structure that includes both oxazine and benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves cyclization reactions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a chemoselective oxygen cyclization through the 6-exo-dig pathway, yielding the desired heterocycle under mild conditions . The reaction is carried out at room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, reducing waste and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly on the benzene ring, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in cancer research.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and receptors involved in cell growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further study.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound has similar structural features but includes a chlorine and methyl group.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another related compound with an extended alkyl chain.
Uniqueness
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a versatile compound for various applications.
Propiedades
Número CAS |
147249-45-4 |
|---|---|
Fórmula molecular |
C8H5NO4 |
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
8-hydroxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)9-8(12)13-7(4)11/h1-3,10H,(H,9,12) |
Clave InChI |
HPWPCQMYWTVJHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)










![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
